Chaetomellic Acid A Anhydride-d3

Stable Isotope Labeled Internal Standard LC-MS/MS Quantitation Deuterium Incorporation

Accurate LC-MS/MS quantification of Chaetomellic Acid A Anhydride in complex biological matrices demands a co-eluting internal standard to correct for matrix effects. Non-deuterated analogs cannot be distinguished by MS. Chaetomellic Acid A Anhydride-d3 solves this with: • +3.02 Da mass shift for unambiguous SRM/MRM with zero cross-talk. • >98% purity, validated FPTase inhibitor activity (IC50 55 nM). • 2-8°C storage stability for long-term assay consistency.

Molecular Formula C19H32O3
Molecular Weight 311.48
CAS No. 1346599-49-2
Cat. No. B585915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetomellic Acid A Anhydride-d3
CAS1346599-49-2
Synonyms3-(Methyl-d3)-4-tetradecyl-2,5-furandione;  Chaetomellic Anhydride-d3;  Chaetomellic-d3 Anhydride A; 
Molecular FormulaC19H32O3
Molecular Weight311.48
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C
InChIInChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3/i2D3
InChIKeyMTXAAHDAKIGAJG-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaetomellic Acid A Anhydride-d3 Overview


Chaetomellic Acid A Anhydride-d3 (CAS 1346599-49-2) is the tri-deuterated isotopologue of Chaetomellic Acid A Anhydride, a potent and highly specific farnesyl-protein transferase (FPTase) inhibitor originally isolated from the coelomycete Chaetomella acutiseta . The parent compound acts as a farnesyl pyrophosphate (FPP) competitive inhibitor of Ras farnesyl-protein transferase with an IC50 of 55 nM against recombinant human FPTase . The d3-labeled form, bearing three deuterium atoms at the 3-methyl position, serves as a stable isotope-labeled internal standard for quantitative liquid chromatography–mass spectrometry (LC-MS/MS) workflows, enabling precise quantification of Chaetomellic Acid A Anhydride in biological matrices .

Why Unlabeled or Generic FPTase Inhibitors Cannot Substitute


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard that co-elutes with the analyte and exhibits near-identical ionization efficiency is essential for correcting matrix effects and instrument variability . Non-deuterated Chaetomellic Acid A Anhydride (CAS 150240-39-4) cannot be distinguished from the analyte by mass spectrometry and thus cannot serve as an internal standard. Similarly, generic FTase inhibitors such as FTI-277 (IC50 0.5 nM) or Tipifarnib (IC50 0.86 nM) differ substantially in chemical structure, chromatographic retention, and ionization behavior from Chaetomellic Acid A Anhydride, precluding their use as matched internal standards . The d3-label provides a +3.02 Da mass shift that places the internal standard signal outside the natural isotopologue envelope of the analyte, ensuring unambiguous selected reaction monitoring (SRM) without cross-talk .

Quantitative Differentiation Evidence


Isotopic Mass Shift for Unambiguous SRM Detection

Chaetomellic Acid A Anhydride-d3 (MW 311.47 Da) exhibits a monoisotopic mass increase of +3.02 Da compared to the unlabeled Chaetomellic Acid A Anhydride (MW 308.46 Da; CAS 150240-39-4) due to the incorporation of three deuterium atoms replacing the three protons of the 3-methyl group . This mass shift positions the [M+H]+ ion of the d3-internal standard at m/z 312.5, three mass units above the analyte [M+H]+ at m/z 309.5, ensuring that the internal standard signal falls completely outside the natural ~30% M+1 and ~5% M+2 isotopologue abundance of the unlabeled compound . The d3-labeled standard co-elutes with the analyte under reversed-phase chromatographic conditions, providing matched ionization suppression correction without chromatographic isotope effect, a known concern with perdeuterated analogs .

Stable Isotope Labeled Internal Standard LC-MS/MS Quantitation Deuterium Incorporation

Greater Potency Against Human FPTase vs. Chaetomellic Acid B

The parent compound Chaetomellic Acid A inhibited recombinant human FPTase with an IC50 of 55 nM, compared to 185 nM for Chaetomellic Acid B, representing a 3.4-fold greater inhibitory potency . This difference arises from the C-14 alkyl side chain in Chaetomellic Acid A versus the longer C-16 side chain with unsaturation in Chaetomellic Acid B, which alters binding within the farnesyl pyrophosphate pocket . The C-8 alkyl side chain analog was completely inactive, establishing a critical minimum chain length requirement . Since the d3-labeled anhydride is chemically identical to the parent in all pharmacologically relevant respects, the potency advantage of the Chaetomellic Acid A scaffold over the Chaetomellic Acid B scaffold should guide analyte selection in studies where the d3-internal standard methodology will be employed to track the active inhibitor .

Farnesyltransferase Inhibition Structure-Activity Relationship Chaetomellic Acid Analog Comparison

High Selectivity for FPTase Over Geranylgeranyltransferase-I

Chaetomellic Acid A inhibits FPTase with an IC50 of 55 nM, while its inhibitory activity against geranylgeranyltransferase-I (GGPTase-I) is 92 µM, yielding a selectivity ratio of approximately 1,673-fold in favor of FPTase . It also inhibits GGPTase-II at 34 µM (~618-fold selectivity) and protein prenyltransferase at 17 µM (~309-fold selectivity) . For context, the widely used peptidomimetic FTI-277 (prodrug of FTI-276) exhibits approximately 100-fold selectivity for FTase over GGPTase-I . The substantially higher selectivity of Chaetomellic Acid A means that at concentrations required for complete FPTase inhibition (~10 × IC50 = 550 nM), less than 0.6% of GGPTase-I activity would be perturbed, minimizing confounding prenylation effects in mechanistic studies. Because the d3-label does not alter the pharmacophore or binding properties, the selectivity profile of Chaetomellic Acid A Anhydride-d3 is identical to that of the parent compound .

FPTase Selectivity Geranylgeranyltransferase Off-Target Prenyltransferase Inhibition

Anhydride Form Stability and Authenticity as Reference Standard

Chaetomellic dicarboxylic acids have a high propensity to cyclize under mild acidic conditions, and Chaetomellic Acid A was, in fact, isolated in the anhydride form (3a) from the fermentation broth of C. acutiseta . The anhydride form is the authentic natural product as biosynthesized, while the diacid dianion (2a) is the active enzyme-inhibiting species generated by hydrolysis at physiological pH (pH 7.5) . The anhydride form offers practical advantages as a reference standard: it is a single, well-defined chemical species (crystalline powder) with superior long-term storage stability compared to the hygroscopic diacid, which is prone to gradual re-cyclization and variable hydration states . The d3-labeled anhydride retains these handling characteristics while providing the isotopic differentiation needed for internal standardization; by contrast, the free diacid form of the d3-labeled compound would require more stringent storage conditions (−20°C under desiccation for >12 months) and may degrade during routine analytical workflows .

Natural Product Authenticity Reference Standard Stability Anhydride-Diacid Equilibrium

Multiple Synthetic Routes for Supply Chain Redundancy

Three independent synthetic routes to Chaetomellic Acid A Anhydride have been reported with validated overall yields: (i) the Argade imidazopyridinium bromide route achieving 62% yield in three steps ; (ii) the Singh biogenetic-type aldol condensation delivering 75-80% overall yield in three steps ; and (iii) the Branchaud cobaloxime-mediated cross-coupling route . The availability of multiple distinct synthetic strategies reduces single-supplier dependency for the non-deuterated precursor. Since the d3-labeled compound is prepared from the same advanced intermediates using deuterated methyl precursors (e.g., CD3I or CD3-substituted citraconic anhydride equivalents), this synthetic redundancy directly translates to the d3-labeled product . In contrast, many clinical-stage FTIs rely on complex chiral peptidomimetic syntheses with higher cost and fewer alternative routes, making the Chaetomellic scaffold more accessible for laboratories requiring custom-synthesized labeled batches .

Chemical Synthesis Supply Chain Resilience Process Chemistry

Optimal Application Scenarios


LC-MS/MS Method Development and Validation

The +3.02 Da mass shift of the d3-internal standard relative to the unlabeled analyte enables development of SRM/MRM transitions (e.g., m/z 309.5→xxx for analyte; m/z 312.5→xxx for IS) with zero isotopic cross-talk . This is critical when quantifying Chaetomellic Acid A Anhydride in plasma, tissue homogenates, or cell lysates where matrix effects can exceed 30% signal suppression. The co-eluting d3-standard corrects for these effects, fulfilling FDA and EMA bioanalytical method validation guidelines for internal standard normalization .

Pharmacokinetic and Tissue Distribution Studies

When Chaetomellic Acid A Anhydride is used as a tool compound for FPTase inhibition in vivo, the d3-labeled analog serves as the internal standard for extracting pharmacokinetic parameters (Cmax, tmax, t1/2, AUC, Vd) from LC-MS/MS data . The 1,673-fold selectivity for FPTase over GGPTase-I ensures that FPTase-mediated pharmacodynamic effects can be attributed with minimal confounding prenylation cross-talk, provided that plasma concentrations remain below the GGPTase-I IC50 of 92 µM .

Enzyme Occupancy and Target Engagement Assays

For quantitative assessment of FPTase active-site occupancy in cellular or tissue preparations, the d3-labeled internal standard enables absolute quantification of the unlabeled inhibitor extracted from the enzyme active site following competitive displacement . The anhydride form, being the authentic natural product isolate, ensures that the quantified species corresponds to the form that initially engages the enzyme before hydrolysis to the active dianion at physiological pH .

Quality Control and Reference Standard Certification

The >98% purity specification and defined isotopic enrichment of the d3-anhydride form support its use as a certified reference standard for identity, purity, and assay testing of unlabeled Chaetomellic Acid A Anhydride batches . The superior storage stability at 2-8°C (vs. −20°C under desiccation for the diacid) reduces the risk of standard degradation between calibration cycles, lowering the total cost of ownership for laboratories performing routine quantitative analyses .

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